Primovist vs. MultiHance: Tenfold Higher Hepatocellular Uptake Defines True Hepatobiliary-Specific Imaging Capability
Primovist demonstrates approximately 50% hepatic uptake of the injected dose, compared with only 2–5% for gadobenate dimeglumine (MultiHance), the next closest hepatobiliary agent [1]. This quantitative difference in hepatocyte accumulation directly determines the intensity and diagnostic utility of the hepatobiliary phase, which is essential for differentiating hepatocellular lesions from non-hepatocellular tissue [2].
| Evidence Dimension | Percentage of injected dose taken up by hepatocytes (hepatic uptake fraction) |
|---|---|
| Target Compound Data | Approximately 50% hepatic uptake |
| Comparator Or Baseline | Gadobenate dimeglumine (MultiHance): 2–5% hepatic uptake |
| Quantified Difference | Tenfold higher hepatic uptake (50% vs. ≤5%) |
| Conditions | Human subjects; normal liver function; standard clinical dosing |
Why This Matters
This tenfold difference in hepatic uptake fraction means Primovist provides substantially stronger and more reliable hepatobiliary phase enhancement than MultiHance, which functions primarily as an extracellular agent with minimal true hepatobiliary imaging capability.
- [1] PACS.de. Eovist/Gadoxetate disodium. Hepatic excretion and uptake quantification. View Source
- [2] Radiopaedia.org. Hepatobiliary MRI contrast agents. Changeset. Updated 2022-07-16. View Source
